1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 29786-44-5
VCID: VC2278824
InChI: InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2
SMILES: C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C12H10F3N
Molecular Weight: 225.21 g/mol

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

CAS No.: 29786-44-5

Cat. No.: VC2278824

Molecular Formula: C12H10F3N

Molecular Weight: 225.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile - 29786-44-5

Specification

CAS No. 29786-44-5
Molecular Formula C12H10F3N
Molecular Weight 225.21 g/mol
IUPAC Name 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2
Standard InChI Key MFKULHDHOJHBAX-UHFFFAOYSA-N
SMILES C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural Characteristics and Basic Properties

Molecular Identity and Classification

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is an organofluorine compound characterized by a cyclobutane ring substituted with both a nitrile group and a 4-(trifluoromethyl)phenyl moiety. This compound is registered with CAS number 29786-44-5 and has several synonyms including 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile . The compound belongs to the broader class of fluorinated organic compounds, specifically those containing a trifluoromethyl functional group, which contributes to its specialized chemical behavior.

Physical and Chemical Properties

The compound 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile has a molecular formula of C₁₂H₁₀F₃N and a molecular weight of 225.21 g/mol . The presence of the trifluoromethyl group confers specific properties including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Based on computational predictions and comparative analysis with similar compounds, the physical properties of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile can be summarized in the following table:

PropertyValueSource
Molecular Weight225.21 g/molComputed
Physical StateSolid (predicted)Based on similar structures
XLogP3Similar to related compounds (~1.8)Inferred from similar structures
Hydrogen Bond Donors0Based on molecular structure
Hydrogen Bond Acceptors2 (CN and CF₃ groups)Based on molecular structure
Rotatable Bonds1Based on molecular structure

Synthetic Methodologies

Advanced Synthetic Strategies

Comparative Analysis With Structural Isomers

Structure-Property Relationships

The position of the trifluoromethyl group on the phenyl ring significantly influences the compound's physical and chemical properties. The 4-position (para) isomer differs from the 3-position (meta) isomer in electronic distribution and steric factors. The para-substituted trifluoromethyl group in 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile creates a different electronic environment compared to its meta-substituted counterpart, potentially affecting reactivity patterns and binding interactions with biological targets .

Isomer-Specific Characteristics

The table below highlights key differences between the 4-position isomer (our target compound) and the 3-position isomer:

Characteristic1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
CAS Number29786-44-529786-43-4
Position of CF₃Para (4-position)Meta (3-position)
Electronic EffectsSymmetrical electronic distributionAsymmetrical electronic distribution
Dipole MomentDifferent due to symmetry considerationsDifferent due to asymmetry of substitution
Potential ApplicationsMay differ based on electronic configurationDocumented for various applications

Reactivity and Chemical Transformations

Nitrile Group Reactivity

The nitrile functionality in 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile serves as a versatile handle for further chemical transformations. This group can undergo hydrolysis to form carboxylic acids, reduction to form amines, and various nucleophilic addition reactions. The presence of the electron-withdrawing trifluoromethyl group at the para position would likely influence the reactivity of the nitrile group, potentially enhancing its susceptibility to nucleophilic attack.

Trifluoromethyl Group Considerations

Analytical Methods and Characterization

Spectroscopic Identification

Identification and characterization of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile typically employ various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the cyclobutane ring protons, aromatic protons with para-substitution pattern, and carbon signals for the nitrile and trifluoromethyl groups. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the nitrile functionality (typically around 2200-2240 cm⁻¹) and carbon-fluorine stretching vibrations from the trifluoromethyl group.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide methods for analyzing the purity of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile and distinguishing it from structural isomers or related compounds. Mass spectrometry would show characteristic fragmentation patterns, including fragments related to the loss of the nitrile group or cleavage of the cyclobutane ring.

Research Gaps and Future Directions

Current Limitations in Research

The available literature on 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile appears limited, with more information available on related compounds such as the 3-substituted isomer or compounds with different ring systems. This presents opportunities for further research to specifically characterize this compound and explore its unique properties and applications.

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